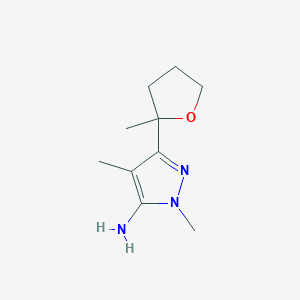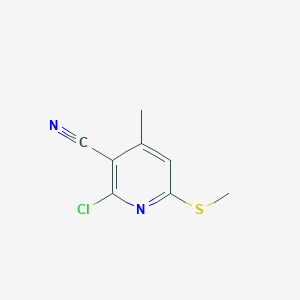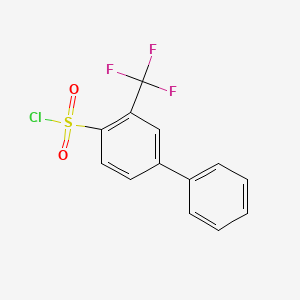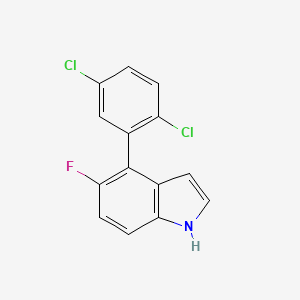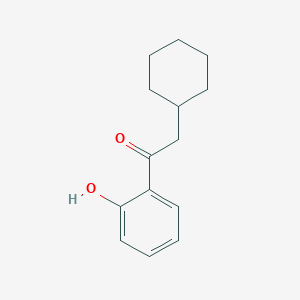
2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C14H18O2 It is a ketone derivative characterized by a cyclohexyl group attached to the ethanone moiety, with a hydroxyphenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-hydroxyacetophenone under controlled conditions. The reaction typically proceeds in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated derivatives, other substituted products
Scientific Research Applications
2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s ketone and hydroxy groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 2-Cyclohexyl-1-(4-hydroxyphenyl)ethanone
- 2-Cyclohexyl-1-(3-hydroxyphenyl)ethanone
- 2-Cyclohexyl-1-(2-methoxyphenyl)ethanone
Comparison: 2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone is unique due to the position of the hydroxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects .
Properties
CAS No. |
1414926-65-0 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-cyclohexyl-1-(2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H18O2/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2 |
InChI Key |
MTZCULKBCXZEHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



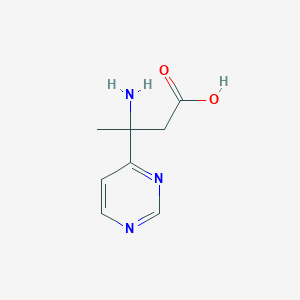
![1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid](/img/structure/B13086452.png)
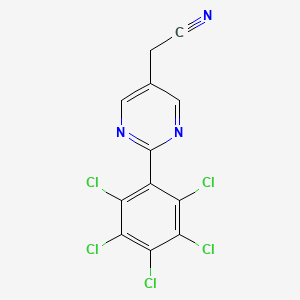
![ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13086476.png)


